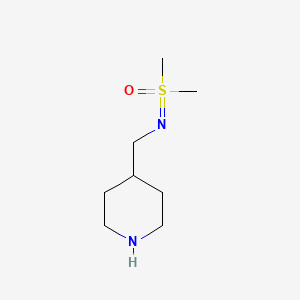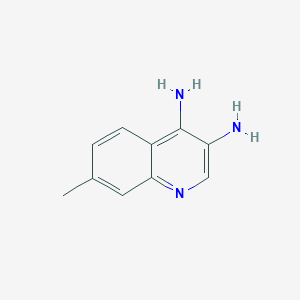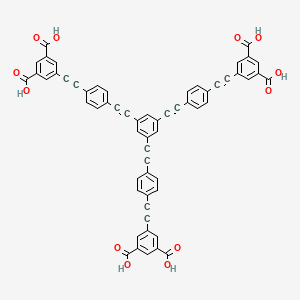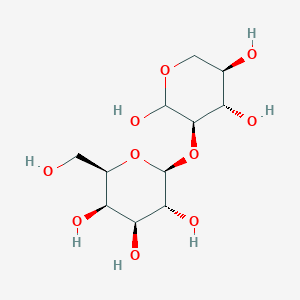![molecular formula C21H23N5O3 B12840873 (5AS,7S)-7-(1-(6-amino-3H-purin-3-yl)propan-2-yl)-3-methyl-5a,6,8,9-tetrahydro-1H,7H-pyrano[4,3-b]chromen-1-one](/img/structure/B12840873.png)
(5AS,7S)-7-(1-(6-amino-3H-purin-3-yl)propan-2-yl)-3-methyl-5a,6,8,9-tetrahydro-1H,7H-pyrano[4,3-b]chromen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (5AS,7S)-7-(1-(6-amino-3H-purin-3-yl)propan-2-yl)-3-methyl-5a,6,8,9-tetrahydro-1H,7H-pyrano[4,3-b]chromen-1-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that combines a purine derivative with a pyranochromen backbone, making it an interesting subject for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5AS,7S)-7-(1-(6-amino-3H-purin-3-yl)propan-2-yl)-3-methyl-5a,6,8,9-tetrahydro-1H,7H-pyrano[4,3-b]chromen-1-one typically involves multi-step organic reactions. The process begins with the preparation of the purine derivative, followed by its coupling with the pyranochromen backbone. Key steps include:
Formation of the Purine Derivative:
Coupling Reaction: The purine derivative is then coupled with a suitable precursor of the pyranochromen backbone under specific reaction conditions, such as the use of a base and a solvent like dimethylformamide (DMF).
Cyclization: The final step involves cyclization to form the tetrahydropyranochromen structure.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated reactors and continuous flow chemistry techniques to scale up the production process efficiently.
化学反応の分析
Types of Reactions
The compound (5AS,7S)-7-(1-(6-amino-3H-purin-3-yl)propan-2-yl)-3-methyl-5a,6,8,9-tetrahydro-1H,7H-pyrano[4,3-b]chromen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The amino group and other reactive sites can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s purine derivative component makes it a potential candidate for studying nucleotide interactions and enzyme inhibition. It can be used to investigate the mechanisms of DNA and RNA synthesis and repair.
Medicine
In medicine, the compound’s potential as a therapeutic agent can be explored. Its structure suggests possible applications in the development of antiviral or anticancer drugs, given the importance of purine derivatives in these fields.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications may extend to the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of (5AS,7S)-7-(1-(6-amino-3H-purin-3-yl)propan-2-yl)-3-methyl-5a,6,8,9-tetrahydro-1H,7H-pyrano[4,3-b]chromen-1-one involves its interaction with specific molecular targets. The purine derivative component can bind to nucleotide-binding sites on enzymes or receptors, modulating
特性
分子式 |
C21H23N5O3 |
|---|---|
分子量 |
393.4 g/mol |
IUPAC名 |
(5aS,7S)-7-[1-(6-imino-7H-purin-3-yl)propan-2-yl]-3-methyl-6,7,8,9-tetrahydro-5aH-pyrano[4,3-b]chromen-1-one |
InChI |
InChI=1S/C21H23N5O3/c1-11(8-26-10-25-19(22)18-20(26)24-9-23-18)13-3-4-14-6-15-17(29-16(14)7-13)5-12(2)28-21(15)27/h5-6,9-11,13,16,22H,3-4,7-8H2,1-2H3,(H,23,24)/t11?,13-,16-/m0/s1 |
InChIキー |
BHHWUOFZMWUNHA-DKGPUHFJSA-N |
異性体SMILES |
CC1=CC2=C(C=C3CC[C@@H](C[C@@H]3O2)C(C)CN4C=NC(=N)C5=C4N=CN5)C(=O)O1 |
正規SMILES |
CC1=CC2=C(C=C3CCC(CC3O2)C(C)CN4C=NC(=N)C5=C4N=CN5)C(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[(Aminoiminomethyl)amino]-3-pyridinecarboxylic acid](/img/structure/B12840824.png)




![4',5-Bis(trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12840845.png)

![5-[4-(Trifluoromethyl)phenyl]-2,5-dihydro-3h-imidazo[2,1-a]isoindol-5-ol](/img/structure/B12840861.png)
![7-Thia-2-azaspiro[4.5]decane 7,7-dioxide](/img/structure/B12840863.png)
